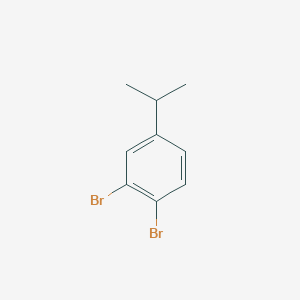

3,4-Dibromo-isopropylbenzene

Description

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms directly bonded to an aromatic ring. uobasrah.edu.iq The introduction of halogens, such as bromine, significantly alters the electron density of the aromatic ring and provides reactive sites for further chemical transformations. researchgate.net These compounds are widely utilized in medicinal chemistry and materials science due to their diverse applications. researchgate.net

The carbon-bromine bonds in compounds like 3,4-Dibromo-isopropylbenzene are key to their chemical utility. Bromine is a good leaving group in nucleophilic substitution reactions and, more importantly, enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Significance of Dibromoaryl Systems in Contemporary Chemical Research

Dibromoaryl systems, such as the one present in this compound, are particularly significant in modern organic synthesis. The two bromine atoms offer the potential for sequential or double cross-coupling reactions, allowing for the construction of complex molecular architectures from a single starting material. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methodologies in modern organic chemistry. nih.govqub.ac.ukmdpi.com Dibromoarenes are excellent substrates for these reactions, providing two reactive handles that can be selectively functionalized. nih.gov This dual reactivity allows for the stepwise introduction of different functional groups, leading to the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The ability to control the regioselectivity of these sequential reactions is a key area of contemporary research, and dibromoaryl compounds are central to these investigations.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively detailed in readily available literature, its chemical behavior can be inferred from the well-established reactivity of similar dibromoaryl compounds. The primary utility of such compounds lies in their application as building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

The two bromine atoms in this compound exhibit differential reactivity due to the electronic influence of the isopropyl group. This difference, although subtle, can potentially be exploited for selective mono-functionalization under carefully controlled reaction conditions. Subsequently, the second bromine atom can be transformed, allowing for the creation of diverse molecular scaffolds.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound, primarily based on computed data from publicly available chemical databases. nih.gov

| Property | Value |

| IUPAC Name | 1,2-Dibromo-4-(propan-2-yl)benzene |

| Molecular Formula | C₉H₁₀Br₂ |

| Molecular Weight | 277.98 g/mol |

| Monoisotopic Mass | 275.915 g/mol |

| XLogP3 | 4.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 1 |

| Exact Mass | 277.91288 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 11 |

| Complexity | 123 |

This data is computationally generated and provided for informational purposes. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2 |

|---|---|

Molecular Weight |

277.98 g/mol |

IUPAC Name |

1,2-dibromo-4-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10Br2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |

InChI Key |

YQFALKIONFWCIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromo Isopropylbenzene

The synthesis of 3,4-Dibromo-isopropylbenzene can be approached through two main strategies: direct bromination of an isopropylbenzene precursor or a more controlled multi-step synthesis involving the manipulation of functional groups.

Direct Aromatic Bromination Strategies

Direct bromination relies on the principles of electrophilic aromatic substitution, a cornerstone of aromatic chemistry. fiveable.me In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. uomustansiriyah.edu.iq

The classic method for the bromination of an aromatic ring involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). masterorganicchemistry.comlibretexts.org The catalyst functions by polarizing the bromine molecule, creating a highly electrophilic "Br⁺" species that can be attacked by the nucleophilic benzene ring. libretexts.org This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. nih.gov The subsequent loss of a proton from the ring restores its aromaticity and yields the brominated product. libretexts.org

When applied to isopropylbenzene (cumene), this reaction is complicated by the directing effects of the isopropyl substituent.

The primary challenge in synthesizing this compound via direct bromination lies in controlling the position of substitution, or regioselectivity. The isopropyl group is an activating substituent, meaning it donates electron density to the benzene ring, making the ring more reactive than benzene itself towards electrophilic attack. quora.com It is also an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions immediately adjacent to it (ortho) and the position directly opposite to it (para). quora.com

Consequently, the initial monosubstitution of isopropylbenzene with bromine would yield a mixture of ortho-bromo-isopropylbenzene and para-bromo-isopropylbenzene. The bulky nature of the isopropyl group provides steric hindrance, which may disfavor substitution at the ortho positions, often making the para isomer the major product. quora.com

Attempting a second bromination on this mixture introduces further complexity. For the major para-bromo-isopropylbenzene intermediate, both the isopropyl group and the bromine atom will direct the second substitution. The isopropyl group directs to its ortho positions (positions 3 and 5), while the deactivating bromo group also directs ortho and para. This results in a complex mixture of dibrominated isomers, making the isolation of pure this compound via this direct route inefficient and impractical.

Researchers have explored various catalytic systems and reaction conditions to improve regioselectivity in aromatic halogenations. While achieving specific 3,4-dibromination directly remains a significant hurdle, certain strategies can influence isomer distribution.

For instance, the use of shape-selective catalysts like zeolites has been shown to induce high para-selectivity in the bromination of substrates similar to toluene. nih.gov This selectivity arises from the constrained environment within the zeolite pores, which favors the formation of the sterically less demanding para isomer. Additionally, controlling reaction parameters such as temperature can be crucial; lower temperatures can sometimes favor the thermodynamically more stable product, potentially altering the isomer ratio. nih.gov

| Catalyst/Reagent System | Typical Application/Selectivity | Reference |

| Br₂ / FeBr₃ | Standard conditions for aromatic bromination; generally yields ortho/para mixtures for activated rings. | libretexts.org |

| N-bromosuccinimide (NBS) / Silica Gel | Good brominating agent for regioselective electrophilic aromatic brominations. | nih.gov |

| Zeolites | Can induce high para-selectivity due to shape-selective catalysis. | nih.gov |

| LiBr / Ceric Ammonium Nitrate (CAN) | In-situ generation of Br₂ for electrophilic bromination. | nih.gov |

Multi-Step Convergent Synthesis Approaches

Given the significant regioselectivity challenges associated with direct dibromination, multi-step synthetic sequences are the most practical and reliable methods for preparing this compound. These approaches involve the strategic introduction and manipulation of functional groups on a pre-existing aryl system. imperial.ac.uk

Functional Group Interconversions on Pre-existing Aryl Systems

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.mesolubilityofthings.com This approach enables chemists to build complex molecules by installing functional groups in a controlled, stepwise manner, circumventing the regioselectivity issues of direct substitution. youtube.comlibretexts.orgpressbooks.pub

A plausible and effective multi-step synthesis of this compound can be designed starting from a more readily available precursor, such as 4-isopropylaniline. The Sandmeyer reaction, which converts an arylamine into an aryl halide via a diazonium salt intermediate, is a key transformation in this proposed route.

The proposed synthetic pathway is outlined in the table below:

| Step | Reaction | Starting Material | Reagents | Product | Purpose |

| 1 | Acetylation | 4-Isopropylaniline | Acetic Anhydride | N-acetyl-4-isopropylaniline | Protect the highly activating amino group and moderate its directing effect. |

| 2 | Bromination | N-acetyl-4-isopropylaniline | Br₂ in Acetic Acid | 3-Bromo-N-acetyl-4-isopropylaniline | The acetamido group directs bromination to the ortho position (position 3). |

| 3 | Hydrolysis | 3-Bromo-N-acetyl-4-isopropylaniline | Acid or Base (e.g., HCl, H₂O) | 3-Bromo-4-isopropylaniline | Deprotect the amino group for the subsequent Sandmeyer reaction. |

| 4 | Sandmeyer Reaction | 3-Bromo-4-isopropylaniline | 1. NaNO₂, H₂SO₄2. CuBr, HBr | This compound | Convert the amino group at position 4 into a bromine atom to yield the final product. |

This convergent approach strategically places the first bromine atom by leveraging the directing power of a temporary functional group (the acetamido group). The second bromine atom is then introduced by replacing a different functional group (the amino group) that was part of the initial starting material. This level of control is unattainable through direct bromination of isopropylbenzene.

Construction of the Aromatic Core with Pre-installed Bromine Atoms

This synthetic approach commences with the formation of a 1,2-dibrominated benzene ring, which then serves as the substrate for the introduction of the isopropyl group. The key starting material for this methodology is 1,2-dibromobenzene (B107964).

The synthesis of 1,2-dibromobenzene itself typically involves the direct bromination of benzene. This electrophilic aromatic substitution reaction requires the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction proceeds by the polarization of the bromine molecule by the catalyst, generating a more potent electrophile that can attack the benzene ring. While this reaction can produce a mixture of mono-, di-, and polybrominated products, reaction conditions can be optimized to favor the formation of dibromobenzene isomers. The separation of the desired 1,2-dibromobenzene from the other isomers, primarily 1,4-dibromobenzene (B42075) and 1,3-dibromobenzene, is a critical purification step.

Introduction of the Isopropyl Moiety Post-Bromination

With 1,2-dibromobenzene as the starting material, the subsequent introduction of the isopropyl group is typically achieved through a Friedel-Crafts alkylation reaction. wikipedia.org This classic carbon-carbon bond-forming reaction involves the reaction of the aromatic substrate with an isopropylating agent in the presence of a strong Lewis acid catalyst.

Common isopropylating agents include isopropyl halides (e.g., 2-chloropropane (B107684) or 2-bromopropane) or isopropanol. The choice of catalyst is crucial, with aluminum chloride (AlCl₃) being a frequently employed Lewis acid for this transformation. wikipedia.org The reaction mechanism involves the formation of an isopropyl carbocation (or a related electrophilic species) from the alkylating agent and the Lewis acid. This electrophile then attacks the electron-rich aromatic ring of 1,2-dibromobenzene.

A significant challenge in this step is controlling the regioselectivity of the alkylation. The two bromine atoms on the benzene ring are deactivating and ortho-, para-directing. This means that the incoming isopropyl group would be directed to the positions ortho and para to each bromine atom. In the case of 1,2-dibromobenzene, this would lead to substitution at positions 3, 4, and to a lesser extent, 5. Achieving selective substitution at the 4-position to yield this compound can be challenging and may result in a mixture of isomers, necessitating careful purification. The deactivating nature of the two bromine atoms also means that harsher reaction conditions may be required to facilitate the electrophilic substitution.

An alternative to Friedel-Crafts alkylation using alkyl halides is the use of alkenes, such as propene, in the presence of a protic acid or a solid acid catalyst. wikipedia.org This method also generates an isopropyl carbocation as the key electrophile.

Table 1: Reagents and Conditions for Friedel-Crafts Isopropylation of 1,2-Dibromobenzene

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Potential Product(s) |

| 1,2-Dibromobenzene | 2-Chloropropane | AlCl₃ | Carbon disulfide | This compound, other isomers |

| 1,2-Dibromobenzene | Isopropanol | H₂SO₄ | - | This compound, other isomers |

| 1,2-Dibromobenzene | Propene | Zeolite catalyst | - | This compound, other isomers |

It is important to note that detailed experimental procedures for the selective synthesis of this compound via the Friedel-Crafts alkylation of 1,2-dibromobenzene are not widely reported in readily accessible literature, suggesting that this may not be the most common or efficient synthetic route.

Alternatively, the synthesis can be approached by first producing isopropylbenzene (cumene) and then performing a selective dibromination. The bromination of cumene (B47948) with bromine and a Lewis acid catalyst like FeBr₃ is known to produce a mixture of ortho- and para-brominated products due to the ortho-, para-directing nature of the isopropyl group. quora.com Achieving selective dibromination at the 3 and 4 positions is challenging and would likely lead to a complex mixture of mono- and di-brominated isomers, making purification difficult. Radical bromination using reagents like N-bromosuccinimide (NBS) typically results in substitution at the benzylic position of the isopropyl group, which is not the desired outcome for forming this compound. brainly.comchegg.com

Reactivity and Transformation Pathways of 3,4 Dibromo Isopropylbenzene

Halogen Reactivity at the Aryl Positions

The two bromine atoms are the most reactive sites on the 3,4-Dibromo-isopropylbenzene molecule, serving as leaving groups in substitution reactions or as points for radical generation.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.org It involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a halide. This process is distinct from SN1 and SN2 reactions and proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-poor to be attacked by a nucleophile. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the substituents have competing effects.

Bromine Atoms : Halogens like bromine exert a dual electronic effect. They are inductively electron-withdrawing due to their electronegativity, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack. stackexchange.com They also have a resonance effect, where their lone pairs can be donated to the ring, but this is less efficient for bromine compared to lighter halogens like fluorine. stackexchange.com In the context of SNAr, the primary influence of the two bromine atoms is their strong inductive withdrawal, which lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack than benzene (B151609).

Isopropyl Group : The isopropyl group is an alkyl substituent and is electron-donating through an inductive effect and hyperconjugation. This effect increases the electron density of the ring, thereby deactivating it for SNAr reactions.

The net effect is a moderately activated ring for nucleophilic substitution compared to simple alkylbenzenes, but less activated than aromatics bearing strongly electron-withdrawing groups like nitro groups. The presence of two adjacent bromine atoms significantly enhances the ring's electrophilicity, making SNAr reactions feasible under appropriate conditions with strong nucleophiles. libretexts.org

When a molecule contains multiple potential leaving groups, the site of nucleophilic attack is determined by a combination of electronic and steric factors. In this compound, the two bromine atoms are in non-equivalent positions relative to the isopropyl group.

C4-Bromine : This bromine is para to the electron-donating isopropyl group and ortho to the other bromine atom.

C3-Bromine : This bromine is meta to the electron-donating isopropyl group and ortho to the other bromine atom.

The stability of the intermediate Meisenheimer complex governs the regioselectivity. An electron-withdrawing group best stabilizes the negative charge of the intermediate when it is positioned ortho or para to the site of attack. In this case, each bromine atom has another electron-withdrawing bromine atom ortho to it, which helps stabilize the intermediate regardless of which site is attacked. However, the electron-donating isopropyl group at the para position (relative to the C4-Br) would destabilize the negative charge required for substitution at C4. Conversely, the isopropyl group is meta to the C3 position, where its destabilizing influence is much weaker. Therefore, nucleophilic attack is generally expected to occur preferentially at the C3 position, displacing the bromine at that site.

Table 1: Predicted Regioselectivity in SNAr Reactions

| Position of Attack | Relative Position of Isopropyl Group | Electronic Influence of Isopropyl Group | Predicted Outcome |

|---|---|---|---|

| C3-Br | Meta | Minimal destabilization of Meisenheimer complex | Favored site of substitution |

Aryl halides, including dibromobenzenes, can undergo reactions via radical intermediates. The generation of aryl radicals from aryl bromides provides a powerful, transition-metal-free method for forming new bonds. acs.org These reactions are typically initiated by light (photoredox catalysis) or a chemical reductant. nih.govnih.gov

The process begins with the reduction of the aryl bromide. A single electron transfer (SET) to the this compound molecule would form a radical anion. nih.gov This intermediate is unstable and rapidly fragments, cleaving one of the carbon-bromine bonds to release a bromide ion and generate a highly reactive aryl radical. nih.gov

Depending on the reaction conditions, either the C3-Br or C4-Br bond could cleave. The resulting 3-bromo-4-isopropylphenyl radical or 4-bromo-3-isopropylphenyl radical can then participate in a variety of subsequent reactions. Common pathways include:

Hydrogen Atom Abstraction : The aryl radical can abstract a hydrogen atom from a donor molecule (like a solvent or a specific reagent) to yield the corresponding monobrominated isopropylbenzene. libretexts.org

Intramolecular Cyclization : If a suitable tethered group is present on the molecule, the aryl radical can undergo intramolecular cyclization to form new ring systems. researchgate.net

Intermolecular Addition : The radical can add to other unsaturated molecules, such as alkenes or arenes, to form new carbon-carbon bonds. nih.gov

Recent advancements have utilized visible light photocatalysis or reagents like Rongalite to efficiently generate aryl radicals from aryl bromides under mild conditions, enabling C-C, C-S, and C-P bond formation. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Metal-Catalyzed Cross-Coupling Chemistry

Metal-catalyzed cross-coupling reactions are among the most important tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides are excellent substrates for these transformations, particularly those catalyzed by palladium. nobelprize.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, provide a versatile platform for the functionalization of this compound. nobelprize.org The general mechanism for many of these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl bromide (R-Br), inserting itself into the carbon-bromine bond to form a palladium(II) intermediate (R-Pd-Br).

Transmetalation : A second organic fragment, typically in the form of an organoboron (Suzuki), organozinc (Negishi), or organotin (Stille) compound, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nobelprize.org

For this compound, these reactions can be controlled to achieve either mono- or di-substitution. By carefully selecting the stoichiometry of the coupling partner, the catalyst, ligands, and reaction conditions, it is possible to selectively functionalize one bromine atom over the other or to replace both. The C4-Br bond is generally more reactive in palladium-catalyzed couplings than the C3-Br bond due to steric and electronic factors, often allowing for selective mono-functionalization at the C4 position.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl or Alkyl Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryl or Alkylarene |

| Negishi Coupling | Organozinc Reagent | Pd(dba)₂/t-Bu₃P | Biaryl or Alkylarene |

| Heck Coupling | Alkene | Pd(OAc)₂, PdCl₂ | Substituted Alkene |

These reactions tolerate a wide range of functional groups and have been extensively used to synthesize complex molecules, including pharmaceuticals and materials. nih.govorganic-chemistry.org For instance, the coupling of cyclopropylmagnesium bromide with aryl bromides, mediated by palladium catalysts and zinc halide additives, demonstrates a method for introducing cyclopropyl (B3062369) groups. organic-chemistry.org

Copper-Mediated Transformations

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for certain transformations. These reactions are robust and can often be performed with simple ligands. nih.gov

Copper catalysts are particularly effective in forming carbon-heteroatom bonds. The Ullmann condensation, a classical example, involves the copper-promoted coupling of aryl halides with alcohols, amines, or thiols. Modern advancements have led to catalytic versions that proceed under milder conditions.

C-N Bond Formation: this compound can be coupled with a variety of nitrogen nucleophiles, including amines, amides, and azoles, using a copper catalyst. nih.govresearchgate.net Diamine ligands are often employed to facilitate these reactions under milder conditions. nih.gov

C-O Bond Formation: The coupling of aryl halides with alcohols or phenols to form diaryl ethers or alkyl aryl ethers can be achieved using copper catalysis.

C-S Bond Formation: Thiolation of aryl halides to produce aryl sulfides is another valuable transformation mediated by copper catalysts.

C-C Bond Formation: Copper can also catalyze the coupling of aryl halides with carbon nucleophiles, such as terminal alkynes in the Sonogashira reaction (often as a co-catalyst) or certain organometallic reagents. wikipedia.orgnih.gov

The development of effective ligands has been crucial for expanding the scope and improving the efficiency of copper-catalyzed reactions. nih.gov For C-N and C-O coupling reactions, N,N- and N,O-based ligands, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine, and various amino acids, have proven to be highly effective. nih.gov These ligands stabilize the copper catalyst, promote oxidative addition, and facilitate reductive elimination.

The mechanism of these reactions is complex and can vary depending on the specific transformation. However, a general cycle often involves the coordination of the ligand and the aryl halide to a Cu(I) species, followed by oxidative addition to form a Cu(III) intermediate. Subsequent reaction with the nucleophile and reductive elimination regenerates the Cu(I) catalyst and yields the cross-coupled product. The design of the ligand can influence key steps in this cycle, such as the rate of migratory insertion. chemrxiv.org

Nickel-Catalyzed Reactions

Nickel, being more earth-abundant and less expensive than palladium, has gained significant attention as a catalyst for cross-coupling and C-H functionalization reactions. sciengine.comrsc.org Nickel catalysts can exhibit unique reactivity, sometimes enabling transformations that are difficult with palladium. nih.gov

Nickel catalysts are proficient at activating typically inert C-H bonds, often guided by a directing group on the substrate. sciengine.comnih.gov While this compound itself lacks a strong directing group for C-H activation, derivatives could be designed to undergo such reactions.

More relevant to this compound is nickel's ability to catalyze the cross-coupling of aryl halides. Nickel catalysts are particularly effective for coupling aryl halides with alkyl halides, a challenging transformation for palladium. researchgate.netorgsyn.org These reactions often proceed through radical mechanisms, where a low-valent nickel species activates the alkyl halide to form a radical intermediate. orgsyn.org

Nickel-catalyzed Suzuki-Miyaura couplings are also well-established and can be particularly useful for coupling with unactivated alkyl electrophiles or for activating less reactive aryl chlorides. nih.govnih.gov In the context of this compound, a nickel catalyst could offer chemoselectivity different from palladium. For instance, it has been shown that C(sp³)-Br bonds can be selectively coupled in the presence of C(sp²)-Br bonds using certain nickel-based systems, a testament to the distinct mechanistic pathways available to nickel. nih.gov

| Reaction Type | Coupling Partner | Ligand | Key Features |

| Reductive Coupling | Alkyl Halide | Bipyridine or Terpyridine | Forms C(sp²)-C(sp³) bonds; often involves a radical mechanism. researchgate.netnih.gov |

| Suzuki-Miyaura | Aryl- or Alkylboronic acid/ester | Bathophenanthroline | Effective for C(sp²)-C(sp³) bond formation and with challenging nucleophiles. nih.gov |

| Four-Component Coupling | Aryl Grignard, 1,3-Butadiene, Alkyl Halide | None specified | ortho-Substituents on the Grignard reagent can suppress side reactions. rsc.org |

This table summarizes representative nickel-catalyzed reactions applicable to this compound based on general findings.

Photoredox Catalysis in Cross-Coupling

While specific studies detailing the photoredox-catalyzed cross-coupling of this compound are not extensively documented in publicly available research, the principles of this powerful synthetic methodology can be applied to predict its behavior. Photoredox catalysis, often in conjunction with nickel catalysis, has emerged as a mild and efficient method for forming carbon-carbon and carbon-heteroatom bonds with aryl bromides. researchgate.net

In a typical photoredox/nickel dual catalytic cycle for an aryl bromide, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process. This can lead to the formation of an alkyl radical from a suitable precursor. This radical can then be trapped by a low-valent nickel complex. The resulting organonickel species can undergo oxidative addition with the aryl bromide, in this case, one of the C-Br bonds of this compound. Subsequent reductive elimination forges the new C-C bond and regenerates the nickel catalyst, while the photocatalyst is returned to its ground state through a parallel cycle. chemspider.com

Given the presence of two bromine atoms, selective mono-alkylation would be a key challenge. The electronic environment of the two bromine atoms in this compound is slightly different, which might allow for some degree of regioselectivity in the cross-coupling reaction under carefully optimized conditions. For instance, coupling with alkylsilicates, which are effective radical precursors under photoredox conditions, could potentially be employed to introduce alkyl chains at either the C3 or C4 position. researchgate.netnih.gov

Table 1: Hypothetical Photoredox Cross-Coupling Reaction of this compound

| Entry | Coupling Partner | Photocatalyst | Nickel Catalyst | Ligand | Solvent | Product(s) |

| 1 | Alkylsilicate | Ru(bpy)₃(PF₆)₂ | NiCl₂·dme | dtbbpy | DMF | 4-Bromo-3-alkyl-isopropylbenzene / 3-Bromo-4-alkyl-isopropylbenzene |

| 2 | Alkyltrifluoroborate | Ir(ppy)₃ | NiBr₂·diglyme | bipy | DMA | 4-Bromo-3-alkyl-isopropylbenzene / 3-Bromo-4-alkyl-isopropylbenzene |

This table is illustrative and based on general knowledge of photoredox/nickel catalysis. Specific experimental data for this compound is not available in the cited literature.

Chemistry of the Isopropyl Substituent

The isopropyl group attached to the dibrominated benzene ring provides another avenue for synthetic transformations, primarily at the benzylic position and through modifications of the alkyl chain itself.

Benzylic Functionalization Reactions

The benzylic C-H bond of the isopropyl group is the most reactive site on the alkyl chain due to the stabilization of the resulting benzylic radical or carbocation by the adjacent aromatic ring. This reactivity allows for a variety of functionalization reactions.

Benzylic Bromination: Free radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, is a common method to introduce a bromine atom at the benzylic position. In the case of this compound, this would lead to the formation of 1-(3,4-dibromophenyl)-1-bromoethane. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group or a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions would likely cleave the isopropyl group to yield 3,4-dibromobenzoic acid. chemscene.com Milder and more selective oxidation methods could potentially yield 3,4-dibromoacetophenone. For instance, aerobic oxidation catalyzed by N-hydroxyimides in the presence of a co-catalyst is a greener alternative for the oxidation of benzylic methylenes to ketones. researchgate.net

Table 2: Potential Benzylic Functionalization Reactions of this compound

| Reaction Type | Reagent(s) | Product |

| Benzylic Bromination | NBS, AIBN, CCl₄ | 1-(3,4-Dibromophenyl)-1-bromoethane |

| Benzylic Oxidation (harsh) | KMnO₄, H₂SO₄, Heat | 3,4-Dibromobenzoic acid |

| Benzylic Oxidation (mild) | O₂, N-hydroxyimide, Co(II) catalyst | 3,4-Dibromoacetophenone |

This table represents potential reactions based on established methods for benzylic functionalization. Specific experimental validation for this compound is limited.

Transformations of the Alkyl Chain

Beyond direct functionalization of the benzylic position, the entire isopropyl group can be subject to transformations, although this is less common and often requires more forcing conditions.

Dealkylation/Transalkylation: In the presence of strong acids or certain zeolites, it is conceivable that the isopropyl group could be cleaved from the aromatic ring (dealkylation) or transferred to another aromatic molecule (transalkylation). Such processes are more relevant in industrial catalytic processes, for example, in the production of diisopropylbenzene.

Rearrangement: Under strongly acidic conditions, there is a remote possibility of rearrangement of the isopropyl group, although this is generally not a facile process for a simple isopropyl substituent on a benzene ring.

The synthetic utility of these transformations on a specialized substrate like this compound would largely depend on the specific target molecule and the need to modify or remove the isopropyl group after it has served its synthetic purpose, for instance, as a directing group or a solubility-enhancing moiety.

Theoretical and Computational Investigations of this compound: A Search for Data

A comprehensive search for dedicated theoretical and computational studies on the chemical compound this compound has yielded no specific research articles or detailed datasets. Consequently, the in-depth analysis of its electronic structure and reaction mechanisms, as outlined in the requested article structure, cannot be fulfilled at this time due to a lack of available scientific literature.

Extensive searches using targeted keywords such as "this compound computational chemistry," "electronic structure of this compound," and "reaction pathways of this compound" did not uncover any scholarly papers presenting the required data for a detailed discussion on the following topics:

Quantum Chemical Methods for Molecular Geometry Optimization: No published studies were found that detail the specific computational methods (e.g., Density Functional Theory, Hartree-Fock) used to determine the optimized three-dimensional structure of this compound.

Frontier Molecular Orbital (FMO) Characterization: Information regarding the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in the public domain.

Charge Density Distribution and Natural Bond Orbital (NBO) Analysis: There is a lack of research on the electron density distribution and the nature of the chemical bonds within the this compound molecule as determined by NBO analysis.

Reaction Pathway Elucidation and Transition State Calculations: No computational models or mechanistic studies detailing the reaction pathways, transition states, and energy profiles for the reactivity of this compound have been published.

While general principles of computational chemistry could be used to hypothesize the properties of this compound, the generation of a scientifically accurate and data-driven article as requested is not possible without specific research findings. The creation of data tables and detailed research findings is therefore precluded by the absence of source material.

Should scholarly research on the theoretical and computational aspects of this compound become available, a thorough and informative article could then be constructed.

Theoretical and Computational Investigations of 3,4 Dibromo Isopropylbenzene

Mechanistic Studies through Computational Modeling

Role of Steric and Electronic Effects in Reactivity from a Computational Perspective

The reactivity of an aromatic compound is fundamentally governed by the electronic nature and spatial arrangement of the substituents attached to the ring. In 3,4-Dibromo-isopropylbenzene, the two bromine atoms and the isopropyl group collectively influence the electron density distribution and steric accessibility of the benzene (B151609) ring, which can be computationally modeled to predict its reactivity in reactions such as electrophilic aromatic substitution.

Electronic Effects: The bromine atoms, being halogens, exhibit a dual electronic effect. Inductively, their high electronegativity withdraws electron density from the benzene ring, deactivating it towards electrophilic attack. Conversely, through resonance, the lone pairs on the bromine atoms can donate electron density to the ring, which directs incoming electrophiles to the ortho and para positions relative to the bromine atoms. acs.org The isopropyl group, an alkyl substituent, is an electron-donating group through induction and hyperconjugation, thus activating the ring towards electrophilic substitution and directing incoming groups to the ortho and para positions.

The net effect on the reactivity of the this compound molecule is a complex interplay of these competing influences. Computational chemistry provides tools to quantify these effects. For instance, calculation of the electrostatic potential (ESP) map can visualize the electron-rich and electron-poor regions of the molecule. In this compound, the regions ortho and para to the isopropyl group (positions 2 and 6, and position 5) would be expected to be more electron-rich and thus more susceptible to electrophilic attack, while the regions adjacent to the bromine atoms would be more electron-deficient.

Steric Effects: The isopropyl group is significantly bulkier than the bromine atoms. nih.gov This steric hindrance can play a crucial role in determining the regioselectivity of reactions. nih.gov For example, in an electrophilic substitution reaction, attack at the position ortho to the isopropyl group (position 2) would be sterically hindered compared to the other available positions. Computational models can quantify this steric hindrance by calculating the transition state energies for electrophilic attack at different positions on the ring. Lower transition state energy would indicate a more favorable reaction pathway.

A hypothetical analysis of the interplay between these effects suggests that while the electronic effects of the isopropyl group and bromine atoms might direct an incoming electrophile to several positions, the steric bulk of the isopropyl group would likely disfavor substitution at the adjacent ortho position.

Advanced Computational Methodologies and Simulations

To move beyond qualitative predictions, advanced computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed. These techniques provide quantitative insights into the structure, energy, and dynamic behavior of molecules like this compound.

Density Functional Theory (DFT) Applications in Reaction Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely used to predict molecular properties and reaction outcomes with a good balance of accuracy and computational cost. researchgate.net

For this compound, DFT calculations can be used to predict its reactivity in various chemical transformations, most notably electrophilic aromatic substitution. By calculating global and local reactivity descriptors, one can gain a deeper understanding of its chemical behavior.

Global Reactivity Descriptors: These indices provide a general measure of a molecule's reactivity. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

A hypothetical set of calculated global reactivity descriptors for this compound is presented in the table below, illustrating the type of data that would be generated from a DFT study.

| Descriptor | Value (arbitrary units) | Significance |

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |

| Ionization Potential | 8.5 eV | Ease of oxidation |

| Electron Affinity | 1.2 eV | Ease of reduction |

| Electronegativity (χ) | 4.85 | Overall electron-attracting power |

| Hardness (η) | 3.65 | Resistance to charge transfer |

| Softness (S) | 0.27 | Propensity for charge transfer |

Local Reactivity Descriptors: To predict the regioselectivity of a reaction, local reactivity descriptors are used. The Fukui function, for instance, indicates the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. For an electrophilic attack on this compound, the Fukui function would be calculated to identify which of the available carbon atoms on the benzene ring is most susceptible to reaction. It is expected that the positions activated by the isopropyl group and not sterically hindered would show a higher value for the Fukui function corresponding to electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov This is particularly important for understanding the conformational flexibility of the isopropyl group in this compound and how this might influence its reactivity.

Conformational Analysis: The isopropyl group can rotate around the C-C bond connecting it to the benzene ring. The presence of the adjacent bromine atom at position 3 can create a rotational barrier, influencing the preferred orientation (conformation) of the isopropyl group. An MD simulation would model the interactions between the atoms of the isopropyl group and the bromine atom, as well as the rest of the molecule and any surrounding solvent molecules. By tracking the dihedral angle of the isopropyl group over the course of the simulation, one can determine the most stable conformations and the energy barriers between them.

A hypothetical potential energy surface for the rotation of the isopropyl group in this compound might show energy minima where the methyl groups of the isopropyl substituent are staggered with respect to the plane of the benzene ring, and energy maxima where they are eclipsed, particularly with the bulky bromine atom.

Reactivity Insights from MD: MD simulations can also provide a dynamic context for reactivity. By simulating the approach of a reactant molecule towards this compound, one can observe how the conformational changes of the isopropyl group might open or close access to different reactive sites on the benzene ring. This provides a more realistic picture of reactivity than static models alone. For instance, a transient conformational change might momentarily expose a sterically hindered site, allowing for a reaction that would otherwise be considered improbable.

Strategic Applications in Organic Synthesis

Versatile Building Block in Complex Molecule Construction

The presence of two reactive bromine atoms on the aromatic core of 3,4-Dibromo-isopropylbenzene makes it an ideal substrate for a range of cross-coupling reactions, which are fundamental to the assembly of complex molecular architectures. The differential reactivity of the two bromine atoms can, in principle, be exploited for sequential and site-selective functionalization, allowing for the controlled introduction of various substituents.

While specific, extensively documented examples of the use of this compound in the total synthesis of complex natural products are not prevalent in readily available literature, its structural motif is analogous to other dibromoarenes that are widely employed in such endeavors. For instance, dibrominated aromatic compounds are key intermediates in the synthesis of various biologically active molecules where the bromine atoms serve as handles for the introduction of pharmacophoric groups through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

A related compound, 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a naturally occurring bromophenol, has been synthesized, highlighting the importance of the 3,4-dibromobenzene core in complex natural product synthesis. researchgate.net The synthesis of such molecules often involves the strategic and regioselective introduction of substituents onto the dibrominated scaffold.

Precursor for Advanced Materials and Functional Molecules

The dibromo functionality of this compound provides a direct route to the synthesis of polymeric materials and functional molecules with tailored electronic and photophysical properties. Through polymerization reactions, such as Yamamoto or Suzuki polycondensation, the dibromo monomer can be converted into poly(p-phenylene) derivatives. The isopropyl group can enhance the solubility of the resulting polymers, facilitating their processing and characterization.

Although specific research detailing the use of this compound as a monomer for conductive polymers is limited, the general strategy of using dihaloaromatics as precursors for such materials is well-established. For example, poly(p-phenylene)s, which can be synthesized from dihalogenated benzenes, are known for their potential applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and sensors. The electronic properties of these polymers can be fine-tuned by the nature of the substituents on the aromatic ring.

Development of Novel Synthetic Pathways Utilizing Dibromoaryl Cores

The study of the reactivity of this compound and related dibromoaryl compounds contributes to the development of new and efficient synthetic methodologies. A key area of investigation is the regioselective functionalization of such compounds, which allows for the synthesis of unsymmetrically substituted aromatic molecules that would be challenging to prepare by other means.

The selective reaction of one bromine atom over the other can be achieved by carefully controlling reaction conditions, such as the choice of catalyst, ligand, base, and temperature. For example, in palladium-catalyzed cross-coupling reactions, the steric and electronic environment of each bromine atom can influence its reactivity. This differential reactivity enables a stepwise approach to the synthesis of polysubstituted benzenes, where different functional groups can be introduced in a controlled manner.

Research into the regioselective functionalization of various dibromoarenes has demonstrated the feasibility of such strategies. These methodologies are highly valuable in medicinal chemistry and materials science for creating libraries of novel compounds with diverse functionalities. While specific protocols optimized for this compound are not extensively reported, the principles derived from studies on analogous systems are directly applicable.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 3,4-Dibromo-isopropylbenzene, and how can its structural purity be validated?

- Methodology : Bromination of isopropylbenzene derivatives using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS in specific solvents) under controlled conditions. For validation, combine NMR (¹H/¹³C) to confirm substitution patterns and GC-MS/HPLC for purity assessment (≥95% by GC recommended for synthetic intermediates) .

- Data Validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) and NIST’s thermodynamic databases to confirm consistency with expected properties .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Approach : Use fractional distillation (if liquid phase) or recrystallization (solvent selection based on polarity, e.g., hexane/ethyl acetate mixtures). For complex mixtures, employ column chromatography with silica gel and non-polar eluents. Monitor purity via GC retention times or melting point analysis (if crystalline) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence regioselectivity in further functionalization of this compound?

- Experimental Design : Perform Suzuki coupling or nucleophilic aromatic substitution with varying catalysts (e.g., Pd(PPh₃)₄ vs. CuI) to assess reaction outcomes. Compare yields and regioselectivity with analogs (e.g., 3,4-dibromo-toluene) to isolate steric/electronic contributions. Use X-ray crystallography to map spatial hindrance .

- Data Analysis : Tabulate Hammett σ values for substituents and correlate with reaction rates (see example table):

| Substituent | σ (meta) | Reaction Rate (mol⁻¹s⁻¹) |

|---|---|---|

| -Br | 0.39 | 0.45 |

| -OCH₃ | -0.12 | 1.20 |

Q. What strategies mitigate hazards during large-scale handling of this compound, given its potential toxicity?

- Safety Protocol : Use closed-system reactors and inert atmospheres (N₂/Ar) to minimize exposure. Monitor airborne bromine via FTIR spectroscopy. Adhere to OSHA guidelines for brominated compounds, including PPE (nitrile gloves, respirators) and waste neutralization (Na₂S₂O₃ for quenching residual Br₂) .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodology : Replicate synthesis under standardized conditions (e.g., anhydrous solvents, controlled humidity). Compare results with independent datasets from NIST or peer-reviewed journals. For spectral discrepancies, validate via high-resolution MS and 2D NMR (COSY, HSQC) to rule out isomer contamination .

Data-Driven Challenges

Q. Why do computational models for this compound’s dipole moment diverge from experimental values?

- Analysis : Assess solvent effects (e.g., dielectric constant in DFT calculations) and conformational flexibility. Experimental dipole moments should be measured in non-polar solvents (e.g., CCl₄) to minimize solvation artifacts. Cross-check with gas-phase electron diffraction data if available .

Q. How to optimize catalytic systems for cross-coupling reactions involving this compound?

- Experimental Optimization : Screen Pd/Xantphos or Ni/PCy₃ catalysts in varying solvent systems (DMF vs. THF). Use Design of Experiments (DoE) to evaluate temperature, ligand ratio, and base (K₂CO₃ vs. Cs₂CO₃). Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.